In-Depth Technical Guide: 7-Fluoro-1H-indazole (CAS Number: 341-24-2)
In-Depth Technical Guide: 7-Fluoro-1H-indazole (CAS Number: 341-24-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 7-fluoro-1H-indazole. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.
Core Properties
7-Fluoro-1H-indazole is a fluorinated heterocyclic compound with the chemical formula C₇H₅FN₂. The introduction of a fluorine atom to the indazole scaffold can significantly influence its physicochemical and biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of 7-fluoro-1H-indazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 341-24-2 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₇H₅FN₂ | [4][5][7][9] |
| Molecular Weight | 136.13 g/mol | [4][5][9] |
| Appearance | Solid, Yellow crystalline powder | [5] |
| Boiling Point | 274.9 °C at 760 mmHg | [10][11] |
| Density | 1.37 - 1.4 g/cm³ | [4][10] |
| Purity | ≥ 95% (HPLC), 98% (GC) | [4][5] |
| Storage Conditions | Store at room temperature or 0-8°C, keep in a dark place, sealed in dry conditions. | [5][11] |
Spectral Data
¹H NMR (400 MHz, CD₃OD): δ 8.10 (d, J = 3.4 Hz, 1H), 7.56-7.59 (m, 1H), 7.08-7.12 (m, 2H).[12]
Note: For researchers requiring comprehensive spectral analysis, it is recommended to acquire ¹³C NMR, IR, and mass spectrometry data on their specific batch of the compound. Commercial suppliers may provide this information upon request.[11][13]
Synthesis of 7-Fluoro-1H-indazole
Several synthetic routes to 7-fluoro-1H-indazole have been reported. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Synthesis from 2,3-Difluorobenzaldehyde
This method involves the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.
Experimental Protocol:
-
To 1.85 g of 2,3-difluorobenzaldehyde, add 3 ml of hydrazine monohydrate.
-
Heat the reaction mixture with stirring at 180°C for 10 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product by adding ethyl acetate and water to separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent to yield 7-fluoro-1H-indazole.[12]
Synthesis from 2-Fluoro-6-methylaniline
This multi-step synthesis starts with the acetylation of 2-fluoro-6-methylaniline.
Experimental Protocol:
-
Acetylation: Dissolve 1.07 g of 2-fluoro-6-methylaniline in 50 mL of ethyl acetate in a three-necked flask. Cool to 0°C and slowly add 1.02 g of acetic anhydride. Maintain the temperature below 5°C and stir for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
-
Cyclization: To 2.27 g of 2-fluoro-6-methylphenylacetamide, add 1 mL of acetic acid, 2 mL of acetic anhydride, and 50 mL of toluene. Heat the mixture and slowly add 2 mL of isoamyl nitrite. Stop heating after 30 minutes and remove the solvent under reduced pressure to get 7-fluoro-1H-acetylindazole.
-
Deacetylation: To 2.38 g of 7-fluoro-1H-acetylindazole, add 2 mL of ammonia and 50 mL of anhydrous methanol. Heat to 40°C for 2 hours. Remove the solvent under reduced pressure, cool to precipitate the product, and dry to obtain 7-fluoro-1H-indazole.[10]
Biological Activity and Potential Applications
The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. The introduction of a fluorine atom can enhance these properties through improved metabolic stability and binding affinity.
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors.[14] For instance, pazopanib, a well-known tyrosine kinase inhibitor, features an indazole core.[10] The anticancer effects of some indazole derivatives have been attributed to the induction of apoptosis and cell cycle arrest.[15]
Potential Signaling Pathways:
-
VEGFR-2 Signaling: Many indazole-based inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[14][16] Inhibition of VEGFR-2 can block downstream signaling pathways essential for new blood vessel formation, thereby suppressing tumor growth.[16]
-
JAK/STAT Pathway: Some indazole derivatives have shown inhibitory activity against Janus kinases (JAKs), which are involved in the JAK/STAT signaling pathway that regulates cell proliferation and survival.[14]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer potential of a compound is the MTT assay, which measures cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate and incubate overnight.[15][17]
-
Compound Treatment: Treat the cells with various concentrations of 7-fluoro-1H-indazole for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[17][18]
Anti-inflammatory Activity
Indazole derivatives have also been investigated for their anti-inflammatory properties.[19][20][21] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[19][20][21]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzymes with different concentrations of 7-fluoro-1H-indazole.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Prostaglandin Measurement: Measure the production of prostaglandins (e.g., PGE₂) using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC₅₀ Calculation: Determine the IC₅₀ value for the inhibition of each COX isoenzyme.
Agrochemical Applications
The indazole scaffold is also present in some agrochemicals. Certain indazole derivatives have shown potential as plant growth regulators, with the advantage of having a low environmental impact.[10]
Safety and Handling
Detailed safety information for 7-fluoro-1H-indazole can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.[1][2][22][23] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a well-ventilated place.
-
Disposal: Dispose of contents/container in accordance with local regulations.
Conclusion
7-Fluoro-1H-indazole is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through various established methods. The indazole core, particularly when fluorinated, exhibits a range of biological activities, including promising anticancer and anti-inflammatory properties, often through the inhibition of key signaling kinases. Further research into the specific biological targets and mechanisms of action of 7-fluoro-1H-indazole is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this compound.
References
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- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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